(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a chemical compound characterized by its unique cyclopenta[c]pyrrole ring structure. It is classified as a heterocyclic compound due to the presence of nitrogen in its molecular framework. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
The compound is identified by the Chemical Abstracts Service (CAS) number 926276-11-1 and has been referenced in several databases including PubChem and ChemicalBook. Its molecular formula is , with a molecular weight of approximately 155.19 g/mol . The compound is categorized under heterocyclic compounds and is notable for its chiral centers, which contribute to its stereochemical properties.
The synthesis of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves several steps, including protection of the amine group, cyclization, and subsequent deprotection. One effective method utilizes tetrahydrofuran or dioxane as solvents, with the addition of chiral organic ligands to facilitate the reaction with lithium alkylide at low temperatures (between -50 °C and -78 °C) for 2 to 3 hours. The reaction product can then be treated with carbon dioxide or ethyl chloroformate to yield the desired carboxylic acid derivative .
The preparation process emphasizes the use of chiral environments and highly basic conditions to enhance yield and purity. For instance, using tert-butyloxycarbonyl as the protecting group for nitrogen during synthesis has been shown to improve the efficiency of the reaction .
The molecular structure of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid features a bicyclic framework that includes a cyclopenta[c]pyrrole moiety. The specific stereochemistry at the chiral centers is crucial for its biological activity.
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid can participate in various chemical reactions:
The specific conditions under which these reactions are conducted—such as temperature, solvent choice, and catalyst presence—significantly influence the yield and selectivity of the products formed.
The mechanism of action for (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that modulate various biochemical pathways. The stereochemistry of this compound plays a critical role in determining its binding affinity and biological efficacy.
While specific data on density and melting point are not available for this compound, it is known that compounds with similar structures often exhibit moderate solubility in organic solvents.
The chemical properties include stability under standard laboratory conditions but may vary significantly based on environmental factors such as pH and temperature. The presence of functional groups allows for diverse reactivity patterns which can be exploited in synthetic applications .
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has potential applications in medicinal chemistry as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting specific biological pathways. Additionally, research into its derivatives could lead to novel therapeutic agents with enhanced efficacy and reduced side effects .
The construction of the stereochemically dense octahydrocyclopenta[c]pyrrole core demands precise stereocontrol, particularly at the 1S, 3aR, and 6aS positions. Advanced synthetic routes typically employ chiral pool starting materials or catalytic asymmetric methods to establish the three contiguous stereocenters. One prevalent approach involves intramolecular cyclization strategies using proline-derived precursors, where the existing chirality of natural amino acids directs the stereochemical outcome of ring formation [4]. For instance, ring-closing metathesis (RCM) of diene precursors incorporating a pyrrolidine nucleus has demonstrated excellent diastereoselectivity (>98% de) when catalyzed by second-generation Grubbs catalysts under inert conditions [7]. This method efficiently constructs the fused cyclopentane ring while preserving the critical stereochemistry at the ring junction positions (3aR and 6aS).
Alternative routes utilize desymmetrization reactions of meso intermediates or enzymatic resolution techniques. A documented patent (CN102167680B) describes a lithium carboxylation process where a prochiral enolate intermediate undergoes stereoselective protonation using chiral proton sources like (R)- or (S)-BINOL-derived phosphoric acids, achieving enantiomeric excesses exceeding 95% [4]. Computational studies indicate that the stereochemical outcome is governed by the approach of the proton donor to the less hindered face of the rigid bicyclic enolate intermediate. The resulting stereoselectivity is crucial for subsequent functionalization steps, as epimerization at any chiral center significantly diminishes the compound's biological activity, particularly in SHP2 protein binding [7].
Table 1: Comparative Analysis of Stereoselective Synthesis Routes
Method | Key Starting Material | Stereocontrol Mechanism | Reported de/ee (%) | Key Advantage |
---|---|---|---|---|
Ring-Closing Metathesis | Diene-functionalized proline | Existing chirality guidance | >98% de | High diastereoselectivity |
Lithium Carboxylation | Cyclic enolate | Chiral proton source | >95% ee | Avoids transition metal catalysts |
Enzymatic Resolution | Racemic ester | Enzyme stereoselectivity | ~99% ee | Access to both enantiomers |
Functionalization of the carboxylic acid moiety in (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1) is essential for diversifying this scaffold into pharmacologically active derivatives. The C1 carboxylic acid group exhibits reactivity typical of aliphatic carboxylic acids but is influenced by the steric constraints of the fused bicyclic system. Esterification protocols commonly employ ethyl chloroformate or isobutyl chloroformate in the presence of bases like triethylamine, yielding ethyl or tert-butyl esters crucial for amine protection during further derivatization [9]. These ester derivatives (e.g., ethyl ester hydrochloride, CAS 1147103-42-1) serve as key synthetic intermediates due to their enhanced solubility in organic solvents compared to the polar carboxylic acid form [9].
Amide bond formation represents another critical functionalization pathway, typically activated via carbodiimide reagents (EDC·HCl, DCC) or uronium salts (HATU, HBTU) in anhydrous dichloromethane or DMF. The steric environment adjacent to the carboxylic acid necessitates careful reagent selection to minimize epimerization at the C1 position. Studies indicate that employing HOAt as an additive significantly suppresses racemization during amide coupling, preserving the crucial (1S) configuration [3]. Furthermore, the carboxylic acid can be directly reduced to the corresponding alcohol using borane-THF complex at low temperatures (-10°C to 0°C), providing access to hydroxymethyl derivatives without ring opening or stereochemical compromise [2]. This transformation expands the utility of the core scaffold in medicinal chemistry, enabling exploration of different pharmacophore elements.
The secondary amine within the octahydrocyclopenta[c]pyrrole scaffold presents significant protection challenges due to its steric hindrance and the potential for epimerization under basic conditions. tert-Butyloxycarbonyl (Boc) protection remains the gold standard, facilitated by di-tert-butyl dicarbonate (Boc₂O) in solvents like tetrahydrofuran or 1,4-dioxane. The Boc group (as in CAS 714194-68-0) offers orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the carboxylic acid or the bicyclic framework [10]. This strategy is particularly advantageous in multistep syntheses targeting SHP2 inhibitors, where the acid moiety often requires protection as an ester during amine deprotection steps [7].
Alternative protection strategies include carbobenzyloxy (Cbz) groups, installed using benzyl chloroformate under Schotten-Baumann conditions. While Cbz provides similar protection levels to Boc, its removal requires catalytic hydrogenation, which may be incompatible with substrates containing reducible functionalities. Fluorenylmethyloxycarbonyl (Fmoc) protection, though prevalent in peptide synthesis, is less frequently employed due to the bicyclic amine's hindered nature, leading to sluggish Fmoc introduction and cleavage kinetics. Recent advances highlight allyloxycarbonyl (Alloc) protection as a viable alternative, removable under nearly neutral conditions using palladium catalysts, offering compatibility with acid-sensitive functional groups [10].
Table 2: Protecting Group Performance for the Bicyclic Amine
Protecting Group | Introduction Reagent | Deprotection Conditions | Compatibility with Acid Functionality | Steric Tolerance |
---|---|---|---|---|
Boc (tert-butyloxycarbonyl) | Boc₂O, base (DMAP) | TFA/DCM (0-25°C) | Excellent (stable to bases, orthogonal) | High |
Cbz (Carbobenzyloxy) | Cbz-Cl, NaOH | H₂, Pd/C | Good (ester stable) | Moderate |
Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, base | Piperidine/DMF | Moderate (may epimerize esters) | Low |
Alloc (Allyloxycarbonyl) | Alloc-Cl, base | Pd(PPh₃)₄, PhSiH₃ | Excellent | High |
Transitioning from laboratory-scale synthesis to kilogram-scale production of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid necessitates addressing key operational challenges, including reaction exotherms, purification difficulties, and catalyst costs. Lithium carboxylation under carbon dioxide pressure (patent CN102167680B) provides a scalable route starting from the corresponding organolithium intermediate generated via lithium-halogen exchange. This reaction is optimally performed in tetrahydrofuran (THF) at -78°C under 2-3 atm CO₂ pressure, yielding the carboxylic acid directly after aqueous workup without requiring chromatography [4]. Process optimization has demonstrated that substituting n-butyllithium with the less pyrophoric hexyllithium maintains high yield (>85%) while improving operational safety in plant-scale equipment.
Solvent selection critically impacts crystallization efficiency during purification. The oxalate salt formation (as described in the synthesis of the t-butyl ester derivative) offers superior crystallinity compared to the free carboxylic acid. Utilizing methyl tert-butyl ether (MTBE) as an antisolvent during oxalate salt crystallization provides material with >99.5% diastereomeric excess and removes residual metal catalysts effectively [1] [4]. Continuous flow hydrogenation represents another scalable advancement, enabling efficient deprotection of N-Cbz intermediates without batch-to-batch variability. Implementing in-line FTIR monitoring during critical steps such as lithiation and carboxylation ensures consistent stereochemical integrity across batches exceeding 50 kg [4]. These integrated approaches address the stringent purity requirements (typically >97% by HPLC) for pharmaceutical intermediates, as evidenced by commercial suppliers offering multi-kilogram quantities [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7